molecular formula C7H11NO B1380382 2-(3-Ethyloxetan-3-yl)acetonitrile CAS No. 1783497-01-7

2-(3-Ethyloxetan-3-yl)acetonitrile

Cat. No. B1380382
CAS RN: 1783497-01-7
M. Wt: 125.17 g/mol
InChI Key: NZYPKGQJEQXRAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Ethyloxetan-3-yl)acetonitrile” is a chemical compound with the molecular formula C7H11NO . It is used in various fields of research and industry.


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11NO/c1-2-7(3-4-8)5-9-6-7/h2-3,5-6H2,1H3 . This indicates the presence of 7 carbon atoms, 11 hydrogen atoms, and 1 nitrogen atom in the molecule .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 125.17 g/mol . It is a liquid at room temperature .

Scientific Research Applications

Solvent-Dependent Binding Modes

A study on the solvent-dependent binding modes of a rhodamine-azacrown based fluorescent probe for Al3+ and Fe3+ highlighted the selective response to Al3+ in acetonitrile. This work detailed the mechanisms for sensor response to Al3+ and Fe3+ in different solvents, indicating acetonitrile's utility in specific sensor applications (Fang et al., 2014).

Synthesis and Functionalization Applications

Another research focused on the synthesis and functionalization of 3-Azolylquinoxalin-2(1H)-ones, demonstrating smooth reactions with o-phenylenediamines and 1,2-diaminocyclohexane in acetonitrile at room temperature, yielding corresponding products in good to excellent yields (Geraschenko et al., 2014).

Polymerization in Green Solvents

Research on poly(2-ethyl-2-oxazoline) (PEtOx) explored polymerization in ethyl acetate as a green solvent alternative to acetonitrile and chlorobenzene, focusing on pharmaceutical compliance and environmental impact. This study underscores acetonitrile's role in polymerization and the pursuit of greener alternatives for biomedical applications (Vergaelen et al., 2020).

Conducting Polymers and Electrochromic Properties

The synthesis of octanoic acid 2-thiophen-3-yl-ethyl ester and its electrochemical polymerization in acetonitrile was studied for conducting polymers with electrochromic properties. This research illustrates acetonitrile's application in synthesizing materials with potential for electronic and photonic devices (Camurlu et al., 2005).

Safety and Hazards

The compound is classified as a Category 2 flammable liquid, and it is harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . Safety precautions include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Future Directions

Oxetanes, such as “2-(3-Ethyloxetan-3-yl)acetonitrile”, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . These applications have driven numerous studies into the synthesis of new oxetane derivatives .

properties

IUPAC Name

2-(3-ethyloxetan-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c1-2-7(3-4-8)5-9-6-7/h2-3,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYPKGQJEQXRAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Ethyloxetan-3-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(3-Ethyloxetan-3-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(3-Ethyloxetan-3-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(3-Ethyloxetan-3-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(3-Ethyloxetan-3-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(3-Ethyloxetan-3-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.